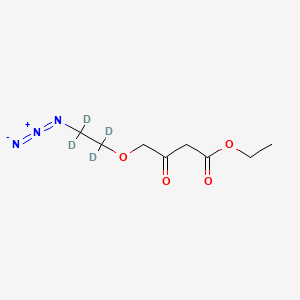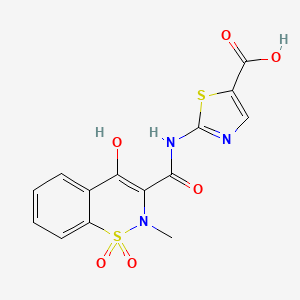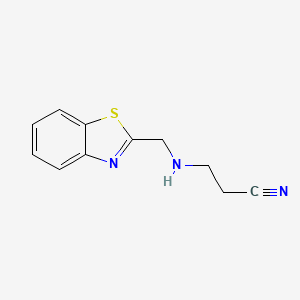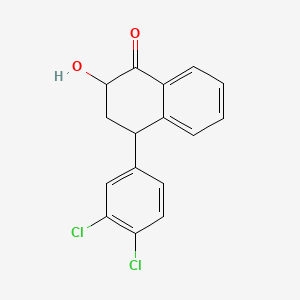
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate: is a chemical compound that plays a significant role in various biochemical processes. It is a sodium salt form of D-(+)-2-phosphoglyceric acid, which is an intermediate in the glycolysis metabolic pathway. This compound is often used in scientific research due to its involvement in metabolic processes and its utility in various biochemical assays.
Wissenschaftliche Forschungsanwendungen
D-(+)-2-Phosphoglyceric Acid Sodium Hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other biochemical compounds.
Biology: It serves as an important intermediate in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Medicine: It is used in assays to study enzyme activities and metabolic disorders.
Industry: It is utilized in the production of biochemical reagents and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of hydrates often involves their transformation into an anhydrate form. For instance, a study on sodium naproxen hydrate indicates that in tablet pressing conditions, polivinylpyrrolidone (PVP) delays, whereas microcrystalline cellulose (MC) facilitates, transformation into the anhydrate .
Safety and Hazards
Zukünftige Richtungen
The future research directions in the field of hydrates involve improving the understanding of the formation and transformation processes of hydrates. This includes studying the influence of various factors on these processes and developing methods to control these processes for specific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-2-Phosphoglyceric Acid Sodium Hydrate typically involves the phosphorylation of glyceric acid. This can be achieved through enzymatic or chemical methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes where enzymes like phosphoglycerate kinase are used to catalyze the phosphorylation of glyceric acid. These processes are optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: D-(+)-2-Phosphoglyceric Acid Sodium Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phosphoglyceric acid.
Reduction: It can be reduced to glyceric acid.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Phosphoglyceric acid.
Reduction: Glyceric acid.
Substitution: Various substituted glyceric acid derivatives depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
3-Phosphoglyceric Acid: Another intermediate in glycolysis, differing by the position of the phosphate group.
Glyceric Acid: The non-phosphorylated form of the compound.
Phosphoenolpyruvate: The next intermediate in the glycolysis pathway after D-(+)-2-Phosphoglyceric Acid Sodium Hydrate.
Uniqueness: this compound is unique due to its specific role in the glycolysis pathway and its ability to be converted to phosphoenolpyruvate, a high-energy compound crucial for ATP production. Its sodium salt form enhances its solubility and stability, making it more suitable for various biochemical applications.
Eigenschaften
IUPAC Name |
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3/t2-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPEWUYSSUSOD-QYUNTSNKSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Na3O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724567 |
Source


|
| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70195-25-4 |
Source


|
| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)









![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)

